Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate
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Overview
Description
Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Benzofuran-2-carboxamido-4-chlorobenzyl alcohol.
Substitution: Benzofuran-2-carboxamido-4-substituted benzoates.
Scientific Research Applications
Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-chlorobenzoate derivatives: These compounds have similar substituents and may undergo similar chemical reactions.
Uniqueness
Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate is unique due to its specific combination of the benzofuran core and the 4-chlorobenzoate moiety, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 2-(1-benzofuran-2-carbonylamino)-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17(21)12-7-6-11(18)9-13(12)19-16(20)15-8-10-4-2-3-5-14(10)23-15/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACDYSRAOTSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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